molecular formula C16H13ClFN B11846865 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole CAS No. 181116-12-1

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole

Cat. No.: B11846865
CAS No.: 181116-12-1
M. Wt: 273.73 g/mol
InChI Key: APVXBLPJSJGGAJ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a chloro group at the 5-position, an ethyl group at the 3-position, and a fluorophenyl group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: Lacks the ethyl and fluorophenyl groups.

    3-Ethyl-1H-indole: Lacks the chloro and fluorophenyl groups.

    1-(4-Fluorophenyl)-1H-indole: Lacks the chloro and ethyl groups.

Uniqueness

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

181116-12-1

Molecular Formula

C16H13ClFN

Molecular Weight

273.73 g/mol

IUPAC Name

5-chloro-3-ethyl-1-(4-fluorophenyl)indole

InChI

InChI=1S/C16H13ClFN/c1-2-11-10-19(14-6-4-13(18)5-7-14)16-8-3-12(17)9-15(11)16/h3-10H,2H2,1H3

InChI Key

APVXBLPJSJGGAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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